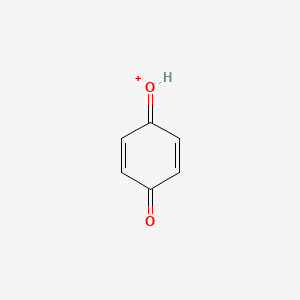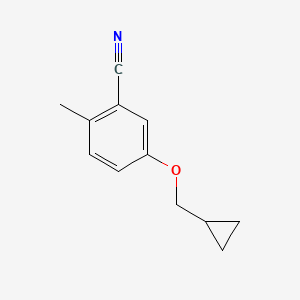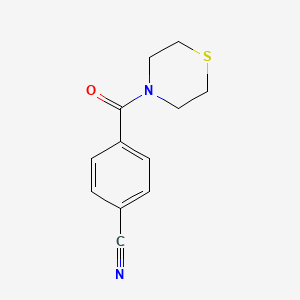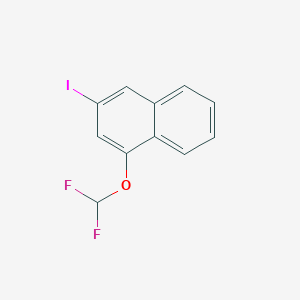
1-(Difluoromethoxy)-3-iodonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)-3-iodonaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a difluoromethoxy group and an iodine atom attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of 1-(Difluoromethoxy)-3-iodonaphthalene typically involves the introduction of the difluoromethoxy group and the iodine atom onto the naphthalene ring. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a naphthalene derivative that has a suitable leaving group.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced using a difluoromethylating reagent under specific reaction conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-(Difluoromethoxy)-3-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: The iodine atom makes the compound suitable for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)-3-iodonaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, including enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound is used in the production of advanced materials with specific properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethoxy)-3-iodonaphthalene involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects.
Comparación Con Compuestos Similares
1-(Difluoromethoxy)-3-iodonaphthalene can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)-3-iodonaphthalene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to different chemical and physical properties.
1-(Difluoromethoxy)-2-iodonaphthalene: The position of the iodine atom is different, which can affect the compound’s reactivity and interactions.
1-(Difluoromethoxy)-3-bromonaphthalene: The bromine atom can be used in place of iodine, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the naphthalene ring, which confer distinct properties and reactivity.
Propiedades
Fórmula molecular |
C11H7F2IO |
|---|---|
Peso molecular |
320.07 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-3-iodonaphthalene |
InChI |
InChI=1S/C11H7F2IO/c12-11(13)15-10-6-8(14)5-7-3-1-2-4-9(7)10/h1-6,11H |
Clave InChI |
KLWQETAPFOEECD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


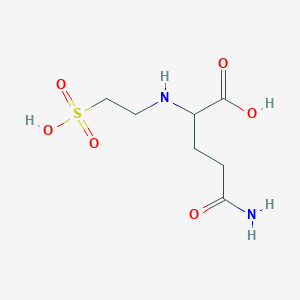
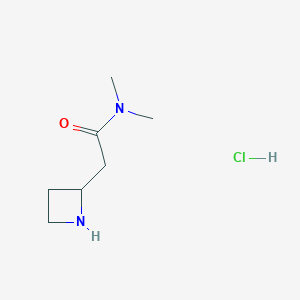
![[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B14781051.png)
![2-[[6-[(5-amino-6-chloro-2-propylsulfinylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B14781061.png)
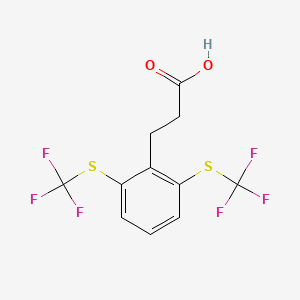
![6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B14781069.png)
![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781071.png)
![5-[(2R)-2-Azetidinylmethoxy]-2-Fluoro-3-Pyridinamine](/img/structure/B14781075.png)
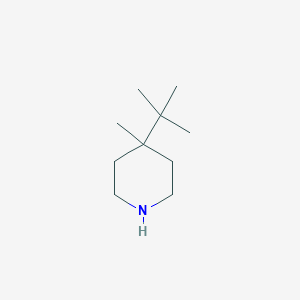
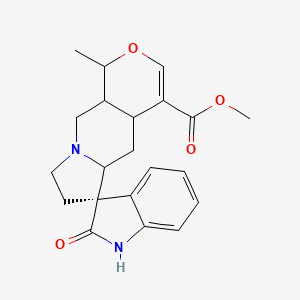
![rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B14781091.png)
